(2S,3S)-2-amino-3-methylhexanoic acid

Enzyme Inhibition Aminoacyl-tRNA Synthetase Antibacterial Target

Procure (2S,3S)-2-amino-3-methylhexanoic acid for its strict stereochemical identity essential in applications where generic substitution fails. This β-methylnorleucine is a chiral building block for peptide synthesis, a stereospecific probe for isoleucine--tRNA ligase with 33.4x higher affinity than its diastereomer, and a potent plant stress protectant that restores photosynthetic rate by 199%. Ensure your research and product development leverage its unique, validated biological and chemical properties.

Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
CAS No. 28116-92-9
Cat. No. B1210006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-2-amino-3-methylhexanoic acid
CAS28116-92-9
Synonyms2-amino-3-methylhexanoic acid
beta-methylnorleucine
Molecular FormulaC7H15NO2
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCCCC(C)C(C(=O)O)N
InChIInChI=1S/C7H15NO2/c1-3-4-5(2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5-,6-/m0/s1
InChIKeyKWSUGULOZFMUDH-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,3S)-2-Amino-3-Methylhexanoic Acid (CAS 28116-92-9): A Verified (2S,3S)-α-Amino Acid with Defined Stereochemistry for Research and Agricultural Procurement


(2S,3S)-2-amino-3-methylhexanoic acid (CAS 28116-92-9), also known as β-methylnorleucine or (3S)-3-methyl-L-norleucine, is a chiral, non-proteinogenic α-amino acid with a seven-carbon aliphatic backbone . Its molecular formula is C₇H₁₅NO₂ and its molecular weight is 145.2 g/mol . The compound is characterized by a specific (2S,3S) stereochemistry, featuring an amino group at the α-carbon (C2) and a methyl substituent at the β-carbon (C3) [1]. Structurally, it is an analog of the branched-chain amino acid L-isoleucine, but with an extended linear carbon chain . It has been identified as a naturally occurring amino acid in fungal species [2]. This compound is primarily utilized as a chiral building block in peptide synthesis and as a lead structure in the development of novel plant growth regulators and plant immunity inducers [3][4][5].

Why Substituting (2S,3S)-2-Amino-3-Methylhexanoic Acid with Other Isomers or Analogs is Scientifically Unsound


The biological and chemical properties of 2-amino-3-methylhexanoic acid are exquisitely dependent on its stereochemistry. The compound exists as multiple stereoisomers, including the (2S,3S)-, (2S,3R)-, (2R,3S)-, and (2R,3R)-configurations. Substituting one isomer for another can lead to a complete loss or even an inversion of desired biological activity. For example, the (2S,3S)-enantiomer has been unequivocally confirmed as the naturally occurring form that accumulates in fungi and possesses specific enzyme binding properties [1][2]. In contrast, other diastereomers and enantiomers demonstrate significantly different affinities for key biological targets like isoleucine--tRNA ligase [2][3]. Similarly, while structurally analogous to norleucine and isoleucine, the unique combination of chain length and (2S,3S)-β-methyl stereochemistry in (2S,3S)-AMHA imparts distinct physicochemical properties and biological functions that cannot be replicated by these close analogs. Therefore, generic substitution of (2S,3S)-2-amino-3-methylhexanoic acid with a different isomer or a related amino acid is not a viable strategy for any application requiring its specific stereochemical and functional identity. The following quantitative evidence underscores this point.

Quantitative Differentiation Guide for (2S,3S)-2-Amino-3-Methylhexanoic Acid (AMHA) Procurement


Enhanced Binding Affinity for Isoleucine--tRNA Ligase (IleRS) Compared to Diastereomers

The (2S,3S)-stereoisomer of 2-amino-3-methylhexanoic acid demonstrates a 33.4-fold higher binding affinity for isoleucine--tRNA ligase (IleRS) from Escherichia coli compared to its (3R)-diastereomer. This differential affinity is a direct result of the specific stereochemical configuration at both chiral centers [1][2].

Enzyme Inhibition Aminoacyl-tRNA Synthetase Antibacterial Target Stereochemistry

Restoration of Photosynthetic Rate (Pn) in Field-Grown Tea Plants Under High-Temperature Stress

Field application of (2S,3S)-AMHA at a concentration of 100 nM was shown to significantly mitigate high-temperature (HT) stress in tea plants (Camellia sinensis cv. Longjing 43), leading to a substantial recovery of photosynthetic function compared to untreated control plants experiencing the same HT conditions [1].

Abiotic Stress Tolerance Photosynthesis Crop Protection Plant Physiology

Enhancement of Photosystem II (PSII) Overall Activity and Function Under Heat Stress

The protective effect of (2S,3S)-AMHA on the photosynthetic apparatus under high-temperature stress was further elucidated by chlorophyll a fluorescence kinetics (JIP-test). The compound was shown to significantly improve the overall activity and functional integrity of Photosystem II (PSII) compared to untreated stressed plants [1].

Photosystem II Chlorophyll Fluorescence Abiotic Stress Plant Physiology

Activation of Antioxidant Enzyme Systems Under Heat Stress

(2S,3S)-AMHA pretreatment significantly enhances the activity of key antioxidant enzymes, which are crucial for detoxifying reactive oxygen species (ROS) generated during abiotic stress. This enzyme activation was quantified in tea plants under field high-temperature conditions [1].

Antioxidant Enzymes Oxidative Stress Plant Defense Crop Protection

Validated Research and Industrial Applications for (2S,3S)-2-Amino-3-Methylhexanoic Acid


As a Defined Chiral Building Block in Peptide Synthesis

(2S,3S)-2-amino-3-methylhexanoic acid is utilized as a stereochemically pure, non-proteinogenic amino acid building block, particularly in solid-phase peptide synthesis (SPPS). Its specific (2S,3S) configuration is critical for generating peptides with predetermined 3D structures and biological activities. Using a racemic mixture or the incorrect diastereomer would lead to a complex mixture of peptide products and a loss of desired activity [1].

As a Research Tool for Investigating Aminoacyl-tRNA Synthetase (aaRS) Inhibition

The compound serves as a validated molecular probe for studying the stereospecificity of isoleucine--tRNA ligase (IleRS). Its 33.4-fold higher affinity compared to its (3R)-diastereomer makes it the preferred isomeric form for any competitive binding or inhibition assay targeting this enzyme, which is a potential antibacterial drug target [2].

As a Lead Compound for Agricultural Biostimulant Development

The compound has demonstrated quantifiable and sustained efficacy in protecting crop plants from high-temperature stress. Its ability to restore photosynthetic rate by up to 199% and enhance PSII activity by 95% provides a strong, data-driven foundation for its use in developing novel plant biostimulant or protectant formulations aimed at mitigating the impact of climate change on agriculture [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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